2-(1-Phenylcyclopropyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylcyclopropyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-9-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCGDVYPXDJWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149488-95-9 | |
| Record name | 2-(1-phenylcyclopropyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of 2 1 Phenylcyclopropyl Acetonitrile and Its Derivatives
Established Synthetic Routes to 2-(1-Phenylcyclopropyl)acetonitrile
Traditional synthetic pathways to this compound typically involve a sequence of reactions to first construct the core phenylcyclopropane structure and then introduce the required acetonitrile (B52724) functional group.
The formation of the cyclopropane (B1198618) ring is a critical step in the synthesis of this compound. marquette.edu The rigidity and strain of this three-membered ring make it a valuable structural unit in medicinal chemistry. marquette.edunih.gov Common multi-step strategies begin with precursors that are then subjected to cyclopropanation reactions.
One of the most well-known methods for cyclopropanation is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. youtube.comscispace.com For the synthesis of a 1-phenylcyclopropyl precursor, a suitable starting material would be a styrene (B11656) derivative. The diastereoselectivity of this reaction can often be directed by the presence of nearby functional groups, such as hydroxyl groups. scispace.com
Another classical approach is the Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert carbonyl compounds or electron-deficient alkenes into cyclopropanes. nih.gov For instance, the reaction of a chalcone derivative (an α,β-unsaturated ketone) with dimethylsulfoxonium methylide can yield a cyclopropyl (B3062369) ketone, which can then be further functionalized.
A summary of common cyclopropanation reactions is provided in the table below.
| Reaction Name | Typical Reagents | Substrate Type | Description |
| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | Alkene | A stereospecific reaction that converts an alkene to a cyclopropane by the addition of a methylene (B1212753) group. youtube.comscispace.com |
| Corey-Chaykovsky Reaction | (CH₃)₂S(O)CH₂, Base | α,β-Unsaturated Ketone | A reaction that forms a cyclopropane ring by the addition of a methylene group from a sulfur ylide to an activated double bond. nih.gov |
| Haloform Reaction | CHX₃ (e.g., CHCl₃, CHBr₃), Base | Alkene | This reaction involves the generation of a dihalocarbene which then adds to an alkene to form a dihalocyclopropane. youtube.com |
| Diazomethane Method | CH₂N₂, Heat or UV light | Alkene | This method uses diazomethane to generate a carbene that reacts with an alkene to form a cyclopropane. youtube.com |
These multi-step syntheses are characterized by a sequence of reactions where each step isolates and purifies an intermediate compound before proceeding to the next. vapourtec.comyoutube.com While reliable, these methods can be time-consuming and may generate significant waste.
Once the 1-phenylcyclopropane scaffold is in place with a suitable functional group, the acetonitrile moiety (-CH₂CN) can be introduced. A common strategy involves the nucleophilic substitution of a leaving group, such as a halide or a sulfonate ester, with a cyanide salt.
For example, if the cyclopropanation step yields 1-(bromomethyl)-1-phenylcyclopropane, this intermediate can be reacted with a cyanide source like sodium cyanide or potassium cyanide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This is a standard Sₙ2 reaction where the cyanide ion displaces the bromide ion to form the desired carbon-carbon bond, yielding this compound.
An alternative route involves the conversion of a carboxylic acid derivative. If the synthesis provides 1-phenylcyclopropanecarboxylic acid, this can be converted to the corresponding amide, which is then dehydrated using a reagent like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) to yield the nitrile.
Another approach could be the reaction of 1-phenylcyclopropyl carbinol with an acid catalyst in the presence of acetonitrile. This type of reaction has been shown to proceed through a ring-opening mechanism to form amides, but modifications could potentially lead to the nitrile. researchgate.net
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. mdpi.com These approaches are highly relevant to the synthesis of complex molecules like this compound.
Transition metals such as palladium, copper, nickel, and cobalt are powerful catalysts for forming carbon-carbon and carbon-nitrogen bonds. mdpi.comiupac.orgnih.gov In the context of this compound synthesis, these catalysts can be employed in several ways.
For the construction of the phenylcyclopropane core, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are highly effective. organic-chemistry.org For instance, a cyclopropylboronic acid derivative can be coupled with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst to form the 1-phenylcyclopropane skeleton. organic-chemistry.org Similarly, cobalt-catalyzed cross-coupling reactions between cyclopropyl Grignard reagents and alkyl iodides have been developed. organic-chemistry.org
Transition metals can also catalyze the cyanation step. Palladium-catalyzed cyanation of aryl or vinyl triflates is a well-established method for introducing a nitrile group. While direct cyanation of a C-H bond on the cyclopropane ring is challenging, a functionalized cyclopropane (e.g., with a halide) could undergo a transition metal-catalyzed cyanation reaction.
A summary of relevant transition metal-catalyzed reactions is presented in the table below.
| Reaction Type | Catalyst | Reactants | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium (e.g., PdCl₂(dppf)) | Organoboron compound + Organic halide | C-C |
| Negishi Coupling | Palladium or Nickel | Organozinc compound + Organic halide | C-C |
| Cobalt-Catalyzed Cross-Coupling | Cobalt | Grignard reagent + Organic halide | C-C |
| Buchwald-Hartwig Amination | Palladium | Amine + Organic halide | C-N |
| Palladium-Catalyzed Cyanation | Palladium | Cyanide source + Organic halide/triflate | C-CN |
These catalytic methods often offer milder reaction conditions, higher functional group tolerance, and greater efficiency compared to traditional stoichiometric reactions. mdpi.com
For applications where a specific stereoisomer of this compound is required, enantioselective synthesis is crucial. Organocatalysis and biocatalysis are two powerful strategies for achieving high levels of stereocontrol.
Organocatalysis utilizes small, chiral organic molecules to catalyze reactions enantioselectively. nih.gov For example, a chiral amine or a cinchona alkaloid-based catalyst could be used in a Michael addition reaction to form a cyclopropane ring from appropriate precursors, thereby setting the stereochemistry of the final product. nih.gov Organophotoredox catalysis is another emerging area that can be applied to asymmetric alkylation reactions. nih.gov
Biocatalysis employs enzymes to carry out chemical transformations with high selectivity and under mild, environmentally friendly conditions. nih.govmdpi.com For instance, an engineered aldoxime dehydratase could potentially be used for the synthesis of the nitrile functionality from a corresponding aldoxime precursor. nih.gov While this has been demonstrated for various aromatic nitriles, its application to a cyclopropyl-containing substrate would require specific enzyme engineering. nih.gov Another biocatalytic approach could be the asymmetric reduction of a ketone precursor using ketoreductases (KREDs) to generate a chiral alcohol, which is then converted to the final product. mdpi.com
The use of biocatalysts is particularly aligned with the principles of green chemistry due to the use of water as a solvent and mild reaction conditions. nih.gov
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unife.itpageplace.deresearchgate.net Applying these principles to the synthesis of this compound can lead to more environmentally benign and economically viable manufacturing processes.
Key aspects of green chemistry in this context include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. mdpi.com
Use of Safer Solvents and Auxiliaries : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. The American Chemical Society's Green Chemistry Institute (ACS GCI) provides guides for solvent selection. europeanpharmaceuticalreview.com
Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic and some organocatalytic reactions often excel in this regard. nih.gov
Use of Renewable Feedstocks : Sourcing starting materials from renewable resources rather than petrochemicals.
Catalysis : Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a core principle of green chemistry. researchgate.net Both transition metal catalysts and biocatalysts can be recycled and reused.
Process Intensification : The use of continuous flow chemistry can lead to safer and more efficient processes. syrris.jpresearchgate.net Multi-step syntheses can be "telescoped" into a single continuous flow process, minimizing waste and purification steps. nih.govsyrris.jp
By integrating these principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.
Exploration of Solvent-Free and Aqueous Reaction Media
Traditional organic syntheses often rely on volatile and hazardous organic solvents. In an effort to develop greener synthetic protocols, researchers have investigated the use of solvent-free conditions and aqueous media for the synthesis of cyclopropane derivatives.
Aqueous Phase-Transfer Catalysis:
One prominent method for the synthesis of this compound derivatives is the cyclopropanation of 2-phenylacetonitrile with 1,2-dihaloethanes under aqueous phase-transfer catalysis (PTC) conditions. crdeepjournal.org This technique is particularly advantageous as it uses water as the solvent, which is environmentally benign, and a phase-transfer catalyst to facilitate the reaction between the water-insoluble organic substrate and the aqueous inorganic base.
The reaction typically involves the deprotonation of the active methylene group of 2-phenylacetonitrile by a strong base, such as sodium hydroxide, in the aqueous phase. The resulting carbanion is then transferred to the organic phase by the phase-transfer catalyst, where it undergoes a nucleophilic substitution reaction with a dihaloalkane to form the cyclopropane ring. The efficiency of this process can be influenced by several factors, including the choice of catalyst, base concentration, and reaction temperature.
Solvent-Free Approaches:
Solvent-free reaction conditions represent another avenue for green synthesis. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in readily available literature, the Michael addition of carbanions to activated alkenes under solvent-free conditions, often facilitated by microwave irradiation or grinding, is a known strategy for C-C bond formation and could be adapted for related cyclopropanations. nih.gov These methods can lead to reduced reaction times, higher yields, and simplified work-up procedures.
Utilization of Renewable Feedstocks and Atom-Economical Processes
The principles of green chemistry also encourage the use of renewable starting materials and the design of reactions that are atom-economical, meaning that a maximal number of atoms from the reactants are incorporated into the final product.
Renewable Feedstocks:
The core precursors for this compound are typically derived from petrochemical sources. Phenylacetonitrile (B145931) itself can be synthesized from benzyl chloride, a derivative of toluene, which is obtained from crude oil. The cyclopropanating agent, such as 1,2-dibromoethane, is also petrochemically derived. While the direct synthesis of this compound from renewable feedstocks is a complex challenge, ongoing research into the production of aromatic compounds and commodity chemicals from biomass could eventually provide sustainable routes to these precursors. For instance, lignin, a major component of lignocellulosic biomass, is a potential renewable source of aromatic compounds.
Atom-Economical Processes:
The concept of atom economy is crucial in evaluating the efficiency of a synthetic route. buecher.de Addition reactions are inherently more atom-economical than substitution or elimination reactions, as they involve the combination of reactants without the loss of atoms as byproducts.
In the context of synthesizing the cyclopropane ring of this compound, catalytic cyclopropanation reactions are of significant interest. For instance, metal-catalyzed reactions of alkenes with diazo compounds or dihalomethanes can be highly atom-economical. rsc.orgnih.gov Recent advancements have focused on visible-light-induced, oxidant/additive-free intramolecular cascade reactions to form complex cyclopropane-containing structures, showcasing excellent atom economy. rsc.orgrsc.org While not yet specifically applied to the title compound, these methodologies offer a promising direction for future synthetic strategies that minimize waste and maximize efficiency.
Derivatization and Functionalization of this compound
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These transformations can target the acetonitrile group, the phenyl ring, or the cyclopropyl moiety, enabling the fine-tuning of the molecule's properties for various applications.
Reactions at the Acetonitrile Group for Diverse Chemical Transformations
The nitrile functional group is a versatile handle for a wide range of chemical transformations, providing access to various other functional groups. chemistrysteps.com
Hydrolysis to Amides and Carboxylic Acids:
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions. chemistrysteps.comstackexchange.com Partial hydrolysis, often achieved under milder conditions, yields the corresponding 2-(1-phenylcyclopropyl)acetamide. commonorganicchemistry.comchemistrysteps.com More vigorous hydrolysis, typically with heating in the presence of a strong acid or base, leads to the formation of 2-(1-phenylcyclopropyl)acetic acid. weebly.com
Reduction to Amines:
The nitrile can be reduced to a primary amine, 2-(1-phenylcyclopropyl)ethanamine. vedantu.comembibe.comlibretexts.org This transformation is commonly carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. prutor.ai The resulting amine is a valuable intermediate for the synthesis of more complex molecules.
Reaction with Grignard Reagents:
The addition of Grignard reagents to the nitrile group, followed by aqueous workup, results in the formation of ketones. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield 1-(1-phenylcyclopropyl)propan-2-one after hydrolysis of the intermediate imine.
| Reactant | Reagents and Conditions | Product | Product Type |
|---|---|---|---|
| This compound | H₂O, H⁺ or OH⁻ (mild) | 2-(1-Phenylcyclopropyl)acetamide | Amide |
| This compound | H₂O, H⁺ or OH⁻ (strong, heat) | 2-(1-Phenylcyclopropyl)acetic acid | Carboxylic Acid |
| This compound | 1. LiAlH₄, Et₂O; 2. H₂O | 2-(1-Phenylcyclopropyl)ethanamine | Primary Amine |
| This compound | 1. R-MgBr, Et₂O; 2. H₃O⁺ | 1-(1-Phenylcyclopropyl)alkan-2-one | Ketone |
Modifications and Substitutions on the Phenyl and Cyclopropyl Rings
Phenyl Ring Modifications:
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The directing effects of the cyclopropylmethyl group would need to be considered. Furthermore, starting from substituted phenylacetonitriles, a range of derivatives with different functionalities on the phenyl ring can be synthesized. nih.gov For instance, using a para-substituted phenylacetonitrile as the starting material would lead to the corresponding para-substituted this compound.
Cyclopropyl Ring Modifications:
The cyclopropyl ring is generally stable but can undergo ring-opening reactions under certain conditions, such as treatment with strong acids or through transition metal catalysis. However, for the purpose of derivatization, modifications are more commonly achieved by using substituted precursors in the cyclopropanation step. For example, using a substituted 1,2-dihaloethane could introduce substituents onto the cyclopropane ring.
Asymmetric Synthesis of Chiral this compound Analogs
The synthesis of enantiomerically pure cyclopropanes is of great interest in medicinal chemistry. nih.gov Several strategies can be employed to obtain chiral analogs of this compound.
Asymmetric Cyclopropanation:
Chiral catalysts can be used to induce stereoselectivity in the cyclopropanation reaction. Asymmetric phase-transfer catalysis, employing chiral quaternary ammonium salts derived from cinchona alkaloids, has been successfully used for the enantioselective cyclopropanation of chalcones. nih.govbohrium.com Similar strategies could be adapted for the synthesis of chiral this compound derivatives. Metal complexes with chiral ligands, such as those based on porphyrins or other macrocycles, are also effective catalysts for asymmetric cyclopropanation of styrenes and other olefins. nih.goviastate.edudicp.ac.cn
Enzymatic Resolution:
Biocatalytic methods offer a powerful tool for obtaining enantiomerically pure compounds. The kinetic enzymatic resolution of racemic cyclopropane derivatives, such as cyclopropylmethanols or cyclopropane carboxylic acid esters, has been demonstrated using hydrolases like lipases. researchgate.netthieme-connect.comgoogle.com A racemic mixture of a suitable this compound derivative could potentially be resolved through enantioselective enzymatic hydrolysis or transesterification. Engineered enzymes, such as myoglobin (B1173299) variants, have also been shown to catalyze the asymmetric cyclopropanation of olefins with high stereoselectivity. rochester.edurochester.edu
| Method | Description | Key Reagents/Catalysts | Potential Outcome |
|---|---|---|---|
| Asymmetric Phase-Transfer Catalysis | Use of a chiral catalyst to control the stereochemical outcome of the cyclopropanation reaction in a biphasic system. nih.govbohrium.com | Chiral quaternary ammonium salts (e.g., from cinchona alkaloids) | Enantiomerically enriched this compound |
| Metal-Catalyzed Asymmetric Cyclopropanation | Employment of a chiral transition metal complex to catalyze the stereoselective formation of the cyclopropane ring. nih.goviastate.edudicp.ac.cn | Chiral metal complexes (e.g., Co(II) or Fe(II) with chiral porphyrins) | Enantiomerically enriched this compound |
| Enzymatic Resolution | Separation of a racemic mixture through an enzyme-catalyzed reaction that selectively converts one enantiomer. researchgate.netthieme-connect.comgoogle.com | Hydrolases (e.g., lipases) | Separated enantiomers of a this compound derivative |
| Biocatalytic Asymmetric Cyclopropanation | Use of an engineered enzyme to catalyze the direct formation of a chiral cyclopropane. rochester.edurochester.edu | Engineered enzymes (e.g., myoglobin variants) | Enantiomerically pure this compound |
Mechanistic Organic Chemistry: Reactivity and Transformation Pathways of 2 1 Phenylcyclopropyl Acetonitrile
Reactivity Profiles of the Cyclopropyl (B3062369) Ring in 2-(1-Phenylcyclopropyl)acetonitrile
The cyclopropane (B1198618) ring in this compound is characterized by significant ring strain due to its compressed C-C-C bond angles of approximately 60°. This strain energy makes the ring susceptible to cleavage under various conditions, behaving in some respects like a carbon-carbon double bond. The phenyl group (an electron-donating group through resonance) and the cyanomethyl group (an electron-withdrawing group) create a "donor-acceptor" cyclopropane system. This electronic arrangement polarizes the ring, making it highly reactive towards ring-opening, rearrangements, and cycloaddition reactions. researchgate.net
Ring-Opening Reactions and Rearrangements
Ring-opening reactions are a hallmark of cyclopropane chemistry, driven by the release of inherent ring strain. In the case of this compound, these reactions can be initiated by electrophiles, nucleophiles, or radical species, often leading to the formation of linear, functionally diverse products.
Lewis acids are particularly effective at promoting the ring-opening of donor-acceptor cyclopropanes. researchgate.net The coordination of a Lewis acid to the nitrile nitrogen enhances its electron-withdrawing character, further polarizing the C1-C2 bond of the cyclopropyl ring and facilitating its cleavage. This process typically generates a 1,3-zwitterionic intermediate, which can be trapped by various nucleophiles. For instance, reactions with nucleophiles like azides, thiols, or amines can lead to the formation of linear compounds. researchgate.net
Acid-catalyzed ring-opening can also occur, particularly in the presence of a proton source. researchgate.net The reaction proceeds via the formation of a homoallylic carbocation, which can then react with available nucleophiles. researchgate.netyoutube.com The stability of this carbocation is significantly influenced by the phenyl substituent at the C1 position.
Reductive conditions, for example using zinc in acetic acid, can also induce ring-opening in related donor-acceptor cyclopropanes, leading to the formation of linear products. researchgate.net
Table 1: Ring-Opening Reactions of Cyclopropane Derivatives
| Reactant Type | Conditions | Intermediate | Product Type | Ref |
|---|---|---|---|---|
| Lewis Acids (e.g., GaCl₃) | Anhydrous, aprotic solvent | 1,3-Zwitterion | Linear, functionally substituted compounds | researchgate.net |
| Protic Acids | Solvent or catalyst | Homoallylic carbocation | Homoallylic amides (with acetonitrile (B52724) as solvent) | researchgate.net |
| Nucleophiles (e.g., thiols, amines) | Base or catalyst | - | Linear adducts | researchgate.net |
Cycloaddition and Annulation Reactions Involving the Strained Ring System
The inherent strain and pi-character of the cyclopropane ring allow it to participate in cycloaddition reactions, similar to alkenes. Donor-acceptor cyclopropanes, like this compound, are known to undergo formal [3+n]-cycloaddition reactions. researchgate.net In these transformations, the cyclopropane acts as a three-carbon building block.
Under the influence of Lewis acids, the cyclopropane ring can open to form a zwitterionic intermediate that behaves as a 1,3-dipole. This dipole can then react with various dipolarophiles, such as alkenes, alkynes, or carbonyls, in a [3+2] cycloaddition fashion to yield five-membered rings. researchgate.netyoutube.com Similarly, reaction with dienes can lead to [3+4] cycloaddition products, resulting in the formation of seven-membered rings. The regioselectivity and stereoselectivity of these reactions are often high, providing a powerful tool for the synthesis of complex cyclic systems. researchgate.netyoutube.com
Table 2: Cycloaddition Reactions of Donor-Acceptor Cyclopropanes
| Reaction Type | Dipolarophile/Reactant | Catalyst | Product | Ref |
|---|---|---|---|---|
| [3+2] Cycloaddition | Alkenes, Alkynes | Lewis Acid (e.g., Yb(OTf)₃, Cu(OTf)₂) | Five-membered carbocycles/heterocycles | researchgate.net |
| [3+4] Cycloaddition | Dienes | Lewis Acid (e.g., GaCl₃) | Seven-membered annulated systems | researchgate.net |
Transformations of the Acetonitrile Group in this compound
The acetonitrile functional group (-CH₂CN) in the target molecule provides another site for chemical transformations. The methylene (B1212753) protons are acidic due to the electron-withdrawing nature of the adjacent cyano group, and the carbon-nitrogen triple bond is susceptible to nucleophilic attack, reduction, and hydrolysis.
Nucleophilic Additions and Condensation Reactions
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of various nitrogen-containing heterocycles or other functional groups. For example, the Ritter reaction, which involves the reaction of a nitrile with a carbocation source in the presence of a strong acid, can convert the nitrile into an N-substituted amide. mdpi.com
The active methylene group (the -CH₂- adjacent to the nitrile) allows for condensation reactions. In the presence of a base, a carbanion can be formed, which can then react with electrophiles such as aldehydes or ketones in reactions like the Knoevenagel condensation. orgsyn.org This provides a pathway to introduce further complexity and build larger molecular frameworks.
Reduction, Oxidation, and Hydrolysis Pathways
The nitrile group is readily transformed into other functional groups through reduction, oxidation, or hydrolysis.
Reduction : The carbon-nitrogen triple bond can be reduced to a primary amine (-CH₂CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel), or other hydride sources. researchgate.net This transformation is fundamental for introducing an amino group and is often a key step in the synthesis of pharmaceutical compounds.
Hydrolysis : The nitrile group can be hydrolyzed under either acidic or basic conditions. utk.edu Partial hydrolysis typically yields a primary amide (-CH₂CONH₂), while complete hydrolysis leads to the corresponding carboxylic acid (-CH₂COOH). nih.govdocumentsdelivered.comresearchgate.net The choice of reaction conditions (e.g., temperature, concentration of acid or base) can often be tuned to favor one product over the other. nih.gov
Oxidation : While less common for simple alkyl nitriles, oxidation can occur at the α-carbon. The specific pathways for this compound are not extensively documented but could potentially lead to the formation of α-hydroxy or α-keto nitriles under specific oxidative conditions.
Table 3: Common Transformations of the Acetonitrile Group
| Transformation | Reagents/Conditions | Product Functional Group | Ref |
|---|---|---|---|
| Reduction | LiAlH₄; H₂/Catalyst (e.g., Raney Ni) | Primary Amine (-CH₂CH₂NH₂) | researchgate.net |
| Partial Hydrolysis | H₂O, mild acid or base | Primary Amide (-CH₂CONH₂) | utk.edunih.gov |
| Complete Hydrolysis | H₂O, strong acid or base, heat | Carboxylic Acid (-CH₂COOH) | utk.edudocumentsdelivered.comresearchgate.net |
| Nucleophilic Addition (Ritter) | Carbocation source, strong acid | N-substituted Amide | mdpi.com |
Influence of Electronic and Steric Effects on Reaction Selectivity and Kinetics
The reactivity and selectivity of the reactions involving this compound are profoundly influenced by both electronic and steric factors.
Electronic Effects : The phenyl group, as an electron-donating substituent, stabilizes adjacent positive charge that may develop during a reaction, for example, in the formation of a carbocation intermediate during acid-catalyzed ring-opening. acs.org This stabilization accelerates the rate of such reactions. Conversely, the electron-withdrawing nitrile group destabilizes adjacent positive charge but stabilizes negative charge. This push-pull electronic configuration is key to the reactivity of the cyclopropane ring as a donor-acceptor system, facilitating its opening by polarizing the ring bonds. researchgate.netrsc.org In transformations of the nitrile group itself, the electron-withdrawing nature of the cyano moiety acidifies the adjacent methylene protons, facilitating their removal in base-catalyzed condensation reactions.
Steric Effects : The bulky phenyl group exerts significant steric hindrance. acs.org In reactions involving the cyclopropyl ring, reagents will preferentially approach from the side opposite to the phenyl group to minimize steric clash. This can control the stereochemical outcome of ring-opening and cycloaddition reactions. acs.orgyoutube.com For reactions at the nitrile group, the proximity of the phenylcyclopropyl moiety can influence the approach of nucleophiles or the conformation of transition states, thereby affecting reaction rates and selectivity. For instance, increasing the steric bulk on reactants in similar systems has been shown to negatively influence the stereochemical outcome of reactions. acs.org
Elucidation of Reaction Mechanisms Through Spectroscopic and Kinetic Studies
The elucidation of reaction mechanisms for a compound such as this compound, which possesses both a strained cyclopropane ring and a reactive nitrile group, relies heavily on a combination of spectroscopic and kinetic investigations. While detailed experimental studies directly focused on the reaction mechanisms of this compound are not extensively documented in publicly available literature, significant insights can be drawn from the analysis of its structural analogues and the well-established reactivity patterns of its constituent functional groups. Spectroscopic techniques are crucial for identifying reactants, intermediates, and products, while kinetic studies provide quantitative data on reaction rates, allowing for the formulation of plausible mechanistic pathways.
Spectroscopic characterization is the cornerstone of mechanistic elucidation. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be indispensable.
A simulated ¹³C NMR spectrum in acetonitrile-d₃ suggests the presence of distinct signals for the aromatic carbons of the phenyl group, the quaternary carbon of the cyclopropane ring attached to the phenyl and cyanoethyl groups, the methylene carbons of the cyclopropane ring and the acetonitrile moiety, and the nitrile carbon. np-mrd.org The specific chemical shifts would be sensitive to the electronic environment, and any reaction that alters this environment would result in predictable changes in the spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The nitrile group (C≡N) in this compound would exhibit a characteristic sharp absorption band in the region of 2260-2220 cm⁻¹. vulcanchem.com The intensity and position of this band can be affected by conjugation and the electronic nature of substituents. Monitoring the intensity of this C≡N stretching frequency can provide kinetic information about reactions involving the nitrile group.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Predicted collision cross-section values for various adducts of this compound are available, which can aid in its identification in complex mixtures. uni.lu In mechanistic studies, MS can be used to identify reaction products and intermediates, even those present in trace amounts.
| Spectroscopic Data Type | Predicted/Simulated Data for this compound | Significance in Mechanistic Studies |
| ¹³C NMR | Simulated spectrum shows distinct peaks for all carbon atoms. np-mrd.org | Tracking changes in chemical shifts to monitor structural transformations. |
| IR Spectroscopy | Expected sharp C≡N stretch around 2260-2220 cm⁻¹. vulcanchem.com | Monitoring the disappearance or shift of the nitrile peak to follow reactions at this functional group. |
| Mass Spectrometry | Predicted m/z values for various adducts (e.g., [M+H]⁺, [M+Na]⁺). uni.lu | Identification of products and intermediates by their mass-to-charge ratio. |
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them, which are essential for proposing and validating reaction mechanisms. For this compound, a key area of interest would be the reactivity of the cyclopropylmethyl system, which is known to undergo rapid ring-opening reactions, particularly through radical intermediates.
While specific kinetic data for this compound is not available, studies on closely related phenyl-substituted cyclopropylcarbinyl radicals offer a valuable framework for understanding its potential reactivity. The rate of ring-opening of these radicals is exceptionally fast, often occurring on the picosecond timescale. This rapid rearrangement can serve as a "radical clock" to probe the lifetime of radical intermediates in a reaction.
For instance, kinetic studies on the ring-opening of trans-(2-phenylcyclopropyl)carbinyl radical have been conducted using competition kinetics. These studies provide Arrhenius parameters and rate constants that highlight the influence of the phenyl group on the stability of the radical and the activation energy for ring-opening.
| Radical Species | Arrhenius Equation (log(k, s⁻¹)) | Rate Constant (k) at 25 °C (s⁻¹) | Solvent |
| trans-(2-phenylcyclopropyl)carbinyl radical | 13.9 - 3.3 / (2.3 RT) | 3 x 10¹¹ | Toluene/THF |
| cis-(2-phenylcyclopropyl)carbinyl radical | 13.9 - 3.1 / (2.3 RT) | 4 x 10¹¹ | Toluene/THF |
| (2,2-diphenylcyclopropyl)carbinyl radical | 13.1 - 2.0 / (2.3 RT) | 5 x 10¹¹ | Toluene/THF |
Data sourced from a study on picosecond radical kinetics.
These data indicate that the presence of a phenyl group significantly accelerates the ring-opening of the cyclopropylcarbinyl radical compared to the unsubstituted parent radical. This is attributed to the stabilization of the resulting radical through conjugation with the phenyl ring. In the context of this compound, any reaction proceeding through a radical intermediate at the carbon adjacent to the cyclopropane ring would be expected to involve a very rapid ring-opening, a pathway that would need to be considered in any mechanistic proposal. The rate of this ring-opening could be used to compete with other reaction pathways, providing a powerful tool for mechanistic elucidation.
By combining the structural information from spectroscopic methods with the quantitative rate data from kinetic studies of model systems, a comprehensive picture of the potential reaction mechanisms of this compound can be developed. Future experimental work focusing directly on this molecule would be necessary to confirm these inferred mechanistic pathways.
Advanced Spectroscopic and Analytical Characterization of 2 1 Phenylcyclopropyl Acetonitrile and Its Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds like 2-(1-phenylcyclopropyl)acetonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. slideshare.netgithub.io These techniques correlate signals from different nuclei, revealing connections through bonds or space. epfl.chyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the non-equivalent protons of the methylene (B1212753) group (-CH₂CN) and the protons on the cyclopropyl (B3062369) ring. It would also reveal couplings between the ortho, meta, and para protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C coupling). youtube.com It is invaluable for assigning carbon resonances. For the title compound, HSQC would link the proton signals of the methylene group, the cyclopropyl ring, and the phenyl ring to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edu This is crucial for identifying connectivity across quaternary carbons (carbons with no attached protons), like the C1 of the cyclopropyl ring and the ipso-carbon of the phenyl ring. epfl.ch These correlations piece together the entire carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net For a molecule like this compound, which is achiral and has limited conformational flexibility around the key bonds, NOESY would show correlations between the ortho-protons of the phenyl ring and the adjacent cyclopropyl protons, confirming their spatial proximity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
|---|---|---|---|---|
| Phenyl (ortho) | CH | ~7.4 | ~129 | → Phenyl (ipso), Phenyl (meta), Cyclopropyl (C1) |
| Phenyl (meta) | CH | ~7.3 | ~128 | → Phenyl (ortho), Phenyl (para) |
| Phenyl (para) | CH | ~7.2 | ~127 | → Phenyl (meta) |
| Phenyl (ipso) | C | - | ~142 | - |
| Cyclopropyl (C1) | C | - | ~25 | - |
| Cyclopropyl (C2, C3) | CH₂ | ~1.1 | ~15 | → Cyclopropyl (C1), -CH₂CN, Phenyl (ipso) |
| Methylene (-CH₂CN) | CH₂ | ~2.6 | ~18 | → Cyclopropyl (C1), -CN |
| Nitrile (-CN) | C | - | ~118 | - |
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into phenomena not observable in solution. nih.gov For this compound, ssNMR would be the primary method to investigate polymorphism, which is the ability of a compound to exist in multiple crystalline forms. rsc.org Different polymorphs can have distinct physical properties, and their identification is critical in materials science and pharmaceuticals. americanpharmaceuticalreview.com
By analyzing chemical shifts, cross-polarization dynamics, and relaxation times in the solid state, ssNMR can reveal details about:
The number of distinct molecules in the crystallographic asymmetric unit.
Conformational differences between molecules in the crystal lattice.
The nature and arrangement of intermolecular interactions, such as π-π stacking of the phenyl rings, which dictates the molecular packing. rsc.org
While specific ssNMR data for this compound is not publicly available, studies on other complex organic molecules demonstrate the utility of this technique for providing key structural and dynamic information. rsc.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. tue.nl The two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that change the molecule's polarizability. tue.nl
For this compound, these techniques are excellent for identifying key functional groups:
Nitrile Group (C≡N): A sharp, intense absorption band is expected in the IR spectrum around 2240-2260 cm⁻¹, characteristic of a nitrile stretch. This peak is typically weak in the Raman spectrum.
Phenyl Group (C₆H₅): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. dtic.mil Out-of-plane C-H bending vibrations result in strong absorptions in the 690-900 cm⁻¹ range, which can indicate the substitution pattern.
Cyclopropyl Group: The strained ring system exhibits characteristic C-H stretching vibrations around 3000-3100 cm⁻¹ and ring deformation modes (breathing) at lower wavenumbers.
Aliphatic Methylene Group (-CH₂-): C-H stretching modes are expected in the 2850-2960 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| C-H Stretch (Aromatic) | Phenyl | 3000 - 3100 | Medium / Strong |
| C-H Stretch (Cyclopropyl) | Cyclopropyl | ~3080, ~3000 | Medium / Medium |
| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium / Medium |
| C≡N Stretch | Nitrile | 2240 - 2260 | Strong / Weak |
| C=C Stretch (Aromatic Ring) | Phenyl | 1450 - 1600 | Variable / Strong |
| C-H Bend (Out-of-Plane) | Phenyl | 690 - 900 | Strong / Weak |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an essential tool that provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This accuracy allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass.
For this compound (C₁₁H₁₁N), the calculated exact mass is 157.08915 Da. HRMS can confirm this with high precision. Upon ionization, typically through techniques like electrospray ionization (ESI) or electron impact (EI), the molecule can fragment in predictable ways. Elucidating these fragmentation pathways provides further structural confirmation. libretexts.org
Potential fragmentation pathways for the molecular ion [M]⁺• include:
Loss of the Acetonitrile (B52724) Moiety: Cleavage of the bond between the cyclopropyl ring and the methylene group, leading to the loss of •CH₂CN.
Ring Opening/Rearrangement: The strained cyclopropyl ring can undergo cleavage, followed by rearrangement to form more stable carbocations.
Loss of HCN: A common fragmentation for nitriles, leading to a [M-27]⁺ ion.
Formation of Tropylium (B1234903) Ion: Rearrangement of the phenylmethyl fragment can lead to the highly stable tropylium cation (C₇H₇⁺) at m/z 91.
Table 3: Predicted HRMS Adducts and Fragments for this compound
| Ion Species | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺• | C₁₁H₁₁N | 157.08915 | Molecular Ion |
| [M+H]⁺ | C₁₁H₁₂N | 158.09642 | Protonated Molecule |
| [M+Na]⁺ | C₁₁H₁₁NNa | 180.07836 | Sodium Adduct |
| [C₉H₉]⁺ | C₉H₉ | 117.07043 | Loss of •CH₂CN, followed by rearrangement |
| [C₇H₇]⁺ | C₇H₇ | 91.05478 | Tropylium ion |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. pk.edu.pl By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine the precise positions of all atoms. eurjchem.com
For this compound, a successful single-crystal X-ray diffraction analysis would provide:
Unambiguous confirmation of the molecular connectivity.
Precise bond lengths, bond angles, and torsion angles.
Detailed information on the conformation of the molecule in the solid state.
Insight into the intermolecular interactions (e.g., stacking, hydrogen bonds) that govern the crystal packing. researchgate.net
While this compound itself is achiral, X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral molecules without ambiguity. For chiral reaction products or analogs, this technique could definitively assign the (R) or (S) configuration to each stereocenter. A search of crystallographic databases indicates that the crystal structure of the title compound has not been publicly reported.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization of Chiral Analogs
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. saschirality.orgcas.cz These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exclusively sensitive to molecular chirality. nsf.gov
The parent molecule, this compound, is achiral and therefore will not exhibit a CD or ORD spectrum. However, many of its potential reaction products and structural isomers, such as trans-2-phenyl-1-cyclopropanecarbonitrile, are chiral and exist as a pair of enantiomers.
For these chiral analogs, chiroptical spectroscopy is essential for:
Distinguishing Enantiomers: Enantiomers have identical physical properties except for their interaction with polarized light; they produce mirror-image CD and ORD spectra. nih.govnih.gov
Determining Enantiomeric Purity: The magnitude of the observed optical rotation or CD signal is proportional to the concentration of the chiral substance and its enantiomeric excess (ee).
Assigning Absolute Configuration: By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations for a known configuration (e.g., (1R,2R)), the absolute stereochemistry of the chiral analog can be determined. nih.gov
This makes chiroptical spectroscopy a vital tool in asymmetric synthesis, where the goal is to produce one enantiomer of a chiral product selectively.
Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis
The purity of this compound and the composition of its reaction mixtures are critical parameters in its synthesis and application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose, offering high resolution and sensitivity for the separation and identification of the main component and any related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Methodology and Expected Findings:
A typical HPLC method for the analysis of this compound would likely employ a reversed-phase column, such as a C18 or a phenyl-hexyl column. The phenyl-hexyl column could offer enhanced selectivity for aromatic compounds through π-π interactions between the phenyl groups of the analyte and the stationary phase. researchgate.net The mobile phase would likely consist of a mixture of water and an organic modifier, typically acetonitrile or methanol. researchgate.netmdpi.com The choice of organic modifier can significantly influence the retention and selectivity of the separation. researchgate.net
Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, would be beneficial for separating a mixture of compounds with a wider range of polarities, such as the starting materials, the main product, and various byproducts. Detection is commonly achieved using a UV detector, as the phenyl group in the molecule will absorb UV light.
Purity Assessment:
For purity assessment, a sample of this compound is chromatographed, and the area of the main peak is compared to the total area of all peaks in the chromatogram. The percentage purity can be calculated from these peak areas. Identification of impurities would require their isolation and characterization or comparison with known reference standards. Potential impurities could arise from the synthesis process, such as unreacted starting materials (e.g., phenylacetonitrile (B145931) and 1,2-dibromoethane) or byproducts from side reactions.
Without access to specific experimental data, a hypothetical data table for an HPLC purity analysis is presented below for illustrative purposes.
Hypothetical HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Compound Name | Area (%) |
| 1 | 2.5 | Phenylacetonitrile (Starting Material) | 0.2 |
| 2 | 8.1 | This compound | 99.5 |
| 3 | 10.3 | Unknown Impurity 1 | 0.15 |
| 4 | 12.7 | Unknown Impurity 2 | 0.15 |
Note: This table is a hypothetical representation and is not based on actual experimental data.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For this compound, which is expected to be sufficiently volatile and thermally stable, GC-MS is an ideal method for both purity assessment and the identification of volatile impurities and reaction byproducts. journal-jps.com
Methodology and Expected Findings:
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification. journal-jps.com
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the cyclopropyl ring, the loss of the acetonitrile group, and fragmentation of the phenyl ring.
Mixture Analysis:
GC-MS is particularly well-suited for analyzing reaction mixtures to identify byproducts. For instance, in the synthesis of this compound, potential byproducts could include isomers, products of incomplete reaction, or compounds formed from side reactions. The mass spectrum of each separated component can be compared to spectral libraries for identification.
A hypothetical data table for a GC-MS analysis of a reaction mixture is provided below to illustrate the type of data that would be generated.
Hypothetical GC-MS Analysis of a this compound Synthesis Reaction Mixture
| Peak No. | Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) |
| 1 | 4.2 | Phenylacetonitrile | 117, 90, 63 |
| 2 | 6.8 | This compound | 157, 142, 116, 91 |
| 3 | 7.5 | Dimer of Phenylacetonitrile | (Hypothetical) |
| 4 | 9.1 | Brominated byproduct | (Hypothetical) |
Note: This table is a hypothetical representation and is not based on actual experimental data.
Theoretical and Computational Chemistry Studies on 2 1 Phenylcyclopropyl Acetonitrile
Electronic Structure Analysis and Molecular Geometry Optimization
The electronic structure and optimized geometry of a molecule are fundamental to understanding its physical and chemical properties. Computational chemistry offers a powerful toolkit to investigate these aspects at the atomic level.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 2-(1-phenylcyclopropyl)acetonitrile. DFT calculations are employed to determine the molecule's ground-state geometry, electronic properties, and vibrational frequencies.
A typical approach involves geometry optimization using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set like 6-311++G(d,p) to provide a good description of the electronic distribution, including polarization and diffuse functions, which are important for capturing the nuances of the phenyl ring and the nitrile group.
The optimization process seeks the minimum energy conformation on the potential energy surface, yielding key geometric parameters. For this compound, this would involve determining the bond lengths and angles of the cyclopropyl (B3062369) ring, the orientation of the phenyl group relative to the ring, and the conformation of the acetonitrile (B52724) side chain. The strained nature of the three-membered ring is of particular interest, as are the electronic effects of the phenyl and cyano substituents on the ring's stability and bond lengths.
| Parameter | Optimized Value (B3LYP/6-311++G(d,p)) |
| C1-C2 (cyclopropyl) | 1.52 Å |
| C1-C3 (cyclopropyl) | 1.53 Å |
| C2-C3 (cyclopropyl) | 1.51 Å |
| C1-C(phenyl) | 1.49 Å |
| C-C≡N | 1.47 Å |
| C≡N | 1.16 Å |
| Phenyl C-C (avg) | 1.39 Å |
| Dihedral C(phenyl)-C1-C(acetonitrile) | 95° |
| Hypothetical data for illustrative purposes. |
Furthermore, DFT calculations provide insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MESP). The MESP map would highlight the electron-rich regions, likely around the nitrogen atom of the nitrile group and the π-system of the phenyl ring, and electron-deficient areas, which are crucial for predicting sites of nucleophilic and electrophilic attack.
Ab Initio and Semi-Empirical Methods for Electronic Structure Description
While DFT is a workhorse, other computational methods also offer valuable perspectives on the electronic structure of this compound.
Ab Initio Methods: Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous, albeit computationally intensive, treatment of electron correlation. These methods can be used to benchmark the results obtained from DFT. For a molecule like this compound, MP2 calculations could offer a more accurate description of the dispersion interactions that may influence the conformational preferences of the phenyl group.
Semi-Empirical Methods: On the other end of the computational cost spectrum, semi-empirical methods like AM1, PM3, and the more recent PM7, offer a faster, though less accurate, means of exploring the electronic structure. wikipedia.org These methods are parameterized using experimental data and are particularly useful for preliminary conformational searches and for studying very large systems where ab initio or DFT calculations would be prohibitive. wikipedia.org They can provide a qualitative overview of the molecular orbitals and charge distribution.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the bond connecting the cyclopropyl ring to the phenyl group and the acetonitrile moiety allows for multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior.
A systematic conformational search can be performed by rotating the key dihedral angles, such as the one defining the orientation of the phenyl ring with respect to the cyclopropyl group and the rotation around the C-C bond of the acetonitrile side chain. For each conformation, a single-point energy calculation or a full geometry optimization can be carried out.
Plotting the energy as a function of these dihedral angles generates a potential energy surface (PES). libretexts.orglibretexts.org The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. libretexts.orglibretexts.org For this compound, the PES would likely reveal the most stable arrangement of the phenyl and acetonitrile groups, which is governed by a balance of steric hindrance and electronic interactions. It is hypothesized that the most stable conformer would have the bulky phenyl group oriented away from the acetonitrile side chain to minimize steric clash.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the normal modes of vibration and can be used to simulate the IR spectrum. For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, C-H stretches of the phenyl and cyclopropyl rings, and the breathing modes of the rings. Comparing the calculated spectrum with an experimental one allows for the assignment of observed peaks to specific molecular motions.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |
| C≡N Stretch | 2255 |
| Aromatic C-H Stretch | 3050-3100 |
| Cyclopropyl C-H Stretch | 3000-3080 |
| Phenyl Ring Breathing | 1600, 1490 |
| Cyclopropyl Ring Deformation | ~1020 |
| Hypothetical data for illustrative purposes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical ¹H and ¹³C NMR spectra. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus and can therefore provide a stringent test of the accuracy of the calculated molecular geometry and electronic structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum. For this compound, the π-π* transitions of the phenyl ring are expected to be the dominant feature in the UV region.
Computational Modeling of Reaction Mechanisms and Transition States
Theoretical methods are invaluable for exploring the potential chemical reactions of this compound. By mapping the potential energy surface for a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.
For instance, the reactivity of the strained cyclopropyl ring could be investigated. A hypothetical ring-opening reaction could be modeled by defining a reaction coordinate and searching for the transition state structure. The activation energy for the reaction can then be calculated as the energy difference between the reactant and the transition state. This information is critical for understanding the kinetic stability of the molecule and predicting its reactivity under different conditions.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with its environment over time.
In an MD simulation, the classical equations of motion are solved for all atoms in the system, which can include the solute molecule and a large number of solvent molecules. This allows for the study of how the solvent affects the conformational equilibrium of the molecule. For example, simulations in different solvents, such as a polar solvent like acetonitrile and a non-polar solvent like hexane, could reveal shifts in the preferred conformations due to different solvation energies. nih.gov
MD simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a particular atom in the solute. This provides a detailed picture of the solvation shell around this compound and helps to understand the nature of the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern its behavior in solution. ias.ac.inmdpi.com
Utility of 2 1 Phenylcyclopropyl Acetonitrile As a Building Block in Complex Organic Synthesis
Intermediate for the Construction of Heterocyclic Compounds
The strained three-membered ring and the reactive nitrile group of 2-(1-phenylcyclopropyl)acetonitrile make it a promising precursor for the synthesis of various heterocyclic systems. The inherent ring strain of the cyclopropane (B1198618) can be harnessed to drive ring-opening and ring-expansion reactions, leading to the formation of larger, more complex heterocyclic frameworks.
While direct examples of the use of this compound in the synthesis of all classes of heterocycles are not extensively documented in publicly available literature, the reactivity of the analogous cyclopropane ring and nitrile functional groups suggests its potential in forming a variety of heterocyclic structures. For instance, the nitrile group can undergo reduction to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. Alternatively, the nitrile group can be hydrolyzed to a carboxylic acid or react with organometallic reagents to form ketones, which are versatile intermediates for further cyclizations.
The construction of heterocyclic compounds from activated cyclopropane derivatives is a recognized strategy in organic synthesis. organic-chemistry.orgnih.gov These reactions often proceed through ring-opening of the cyclopropane, which can be initiated by electrophiles, nucleophiles, or radical species. The resulting intermediates can then be trapped intramolecularly to form a variety of heterocyclic rings. For example, donor-acceptor cyclopropanes are known to undergo formal [3+2] cycloadditions with various partners to yield five-membered heterocycles. researchgate.net
General synthetic routes to important classes of heterocycles like pyridines and pyrimidines often involve the condensation of dicarbonyl compounds or their equivalents with amines or amidines. organic-chemistry.orgijpsonline.combaranlab.orgorganic-chemistry.orgijnrd.orgmdpi.comresearchgate.netnih.govderpharmachemica.com While direct application of this compound in these classical syntheses is not yet a mainstream approach, its conversion to a 1,3-dicarbonyl equivalent through ring opening and functional group manipulation could provide a novel entry to these important heterocyclic systems.
Precursor in the Synthesis of Scaffolds with Unique Structural Features
The unique three-dimensional structure of the phenylcyclopropyl motif makes this compound an attractive starting material for the synthesis of molecules with distinctive and desirable structural features, such as spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid structures and novel chemical space they occupy.
The synthesis of spiro-fused heterocycles can be achieved through multicomponent reactions. niscpr.res.innih.gov For instance, a three-component cyclocondensation of aromatic aldehydes, Meldrum's acid, and urea (B33335) or thiourea (B124793) can yield spiro-fused heterocycles. niscpr.res.in While not directly employing this compound, this highlights a potential pathway where the phenylcyclopropyl group could be incorporated into the aldehyde component, leading to novel spiro compounds.
Furthermore, the synthesis of spiro heterocyclic steroids, a class of compounds with important biological activities, has been extensively reviewed. nih.gov These syntheses often involve the construction of a heterocyclic ring onto a steroidal backbone at a specific carbon atom, creating a spirocyclic junction. The reactivity of the acetonitrile (B52724) group in this compound could potentially be exploited to construct such spiro-heterocyclic systems on various molecular scaffolds.
The following table showcases examples of multicomponent reactions used to generate spiroheterocycles, illustrating the potential for incorporating complex fragments like the phenylcyclopropyl group.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| Aromatic Aldehyde | Meldrum's Acid | Urea/Thiourea | SnCl₂·2H₂O, 90°C, solvent-free | Spiro-fused heterocycle |
| Isatin | 4-Hydroxycoumarin | Aminopyrazole | Acetonitrile, 85°C | Spirooxindole |
| Ninhydrin | Phenylenediamine | L-Proline | Microwave, green solvent | Spiro indeno[1,2-b]quinoxaline |
Application in Multi-Component and Cascade Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. tcichemicals.comnih.govresearchgate.netresearchgate.net Cascade reactions, on the other hand, involve a sequence of intramolecular reactions that occur sequentially in a single pot. The unique reactivity of this compound makes it a promising candidate for both types of processes.
While specific MCRs involving this compound are not widely reported, the nitrile functionality is a common participant in well-known MCRs such as the Ugi and Passerini reactions, typically after conversion to an amine or carboxylic acid. nih.gov The development of novel MCRs that directly utilize the intact cyclopropylnitrile moiety would be a significant advancement. An electrocatalytic multicomponent synthesis of cyclopropanecarboxylic acid derivatives has been reported, showcasing the potential of cyclopropane systems in such reactions. rsc.org
Cascade reactions initiated by the ring-opening of the cyclopropane ring in this compound could lead to the rapid construction of complex molecular architectures. For example, an electrochemical-induced cascade reaction of 2-formyl benzonitrile (B105546) with anilines has been shown to produce N-aryl isoindolinones. mdpi.com A similar cascade, initiated by the activation of the cyclopropane ring in this compound, could provide access to novel polycyclic systems.
Role in the Development of New Synthetic Methodologies
The development of new synthetic methodologies is crucial for advancing the field of organic chemistry and enabling the synthesis of novel and complex molecules. The unique reactivity of this compound, stemming from its strained ring and versatile nitrile group, can serve as a platform for the discovery and exploration of new chemical transformations.
The ring strain of the cyclopropane can be exploited to develop novel ring-opening and ring-expansion reactions. For example, the construction of heterocyclic compounds from activated cyclopropanes is an area of active research. organic-chemistry.orgnih.govresearchgate.net New methods that control the regioselectivity and stereoselectivity of these transformations would be highly valuable.
Furthermore, the nitrile group can be transformed into a wide variety of other functional groups, including amines, carboxylic acids, ketones, and amides. The development of novel methods for these transformations in the context of the phenylcyclopropyl scaffold could provide access to a diverse range of new building blocks for organic synthesis. The synthesis of pyrimidine (B1678525) and pyridine (B92270) derivatives often relies on multicomponent reactions, and new methodologies in this area are continuously being developed. ijpsonline.combaranlab.orgorganic-chemistry.orgijnrd.orgmdpi.comresearchgate.netnih.govderpharmachemica.comresearchgate.net
The following table summarizes some key transformations of the nitrile group, which could be applied to this compound to generate new derivatives and enable further synthetic explorations.
| Transformation | Reagents and Conditions | Product Functional Group |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |
| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Grignard Reaction followed by Hydrolysis | RMgX, then H₃O⁺ | Ketone |
| Ritter Reaction | H₂SO₄, R-OH | N-Substituted Amide |
Future Directions and Emerging Research Opportunities for 2 1 Phenylcyclopropyl Acetonitrile
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design
A key challenge in synthesis is predicting reaction outcomes, including yields and potential byproducts. nih.govmit.edu ML models are being developed to forecast the success of a reaction, which could minimize failed experiments in the synthesis of 2-(1-Phenylcyclopropyl)acetonitrile derivatives. nih.govmit.edu Neural networks, for instance, can be trained on large datasets of experimental reactions to rank potential products from a given set of reactants. nih.gov Such models could be particularly valuable for predicting the reactivity of the strained cyclopropane (B1198618) ring under various conditions. chemrxiv.org Furthermore, ML can assist in optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and selectivity, thereby reducing waste and cost. researchgate.net As these AI tools become more sophisticated, they promise to accelerate the discovery of new derivatives and applications for this compound. mdpi.com
Table 1: Potential Applications of AI/ML in the Synthesis of this compound
| AI/ML Application | Potential Benefit for this compound Synthesis | Relevant Research Findings |
|---|---|---|
| Retrosynthetic Planning | Proposing novel, more efficient, and sustainable synthetic routes. elsevier.commdpi.com | AI can generate multiple synthesis routes, which can then be evaluated by experts for feasibility and efficiency. elsevier.com |
| Reaction Outcome Prediction | Predicting the major product and yield, reducing trial-and-error experimentation. nih.gov | Models trained on patent literature have shown success in predicting major products with over 70% accuracy. nih.govmit.edu |
| Condition Optimization | Identifying optimal reaction conditions (catalyst, solvent, temperature) for higher yields and selectivity. researchgate.net | ML algorithms can screen for optimal conditions, accelerating the development of new synthesis methods. mdpi.com |
| New Reactivity Discovery | Assisting chemists in discovering novel transformations for the phenylcyclopropyl scaffold. mdpi.com | AI tools can help identify hidden patterns in experimental data, leading to the discovery of new reactions. mdpi.com |
Exploration of Photoredox and Electroorganic Transformations
Modern synthetic methods like photoredox catalysis and electro-organic synthesis offer green and efficient alternatives to traditional chemical transformations. springerprofessional.deresearchgate.net These techniques, which utilize visible light or electricity to drive reactions, could unlock novel reactivity for this compound. mdpi.comnih.gov
Photoredox Catalysis: This field uses photosensitizers that, upon absorbing visible light, can facilitate single-electron transfer (SET) processes to generate highly reactive radical intermediates under mild conditions. researchgate.netnih.gov For this compound, this opens up possibilities for C-C bond cleavage of the strained cyclopropane ring. The arylcyclopropane motif can be activated by a photocatalyst to form a radical cation, which can then undergo ring-opening and subsequent functionalization. nih.gov This strategy has been used for the 1,3-difunctionalization of arylcyclopropanes. nih.gov It could also enable the formal C(sp³)–H functionalization of the cyclopropane ring, a challenging but highly valuable transformation. nih.gov A recent study demonstrated the divergent synthesis of cyclopropane scaffolds using photoredox catalysis, suggesting that the reactivity of this compound could be precisely controlled to yield different products. acs.orgacs.org
Electro-organic Synthesis: This technique uses an electric current as a "reagent" to perform redox reactions, often avoiding the need for harsh or toxic chemical oxidants and reductants. researchgate.net Electrochemistry could be applied to generate benzylic radicals from precursors similar to this compound. rsc.org Furthermore, electro-organic methods have been developed for the synthesis of nitriles from other functional groups, which could be relevant for alternative synthetic routes to the target molecule. rsc.org Given the presence of the electrochemically active phenyl and nitrile groups, exploring the electrochemical behavior of this compound could lead to novel dimerization, cyclization, or functionalization reactions.
Table 2: Potential Photoredox and Electroorganic Reactions for this compound
| Methodology | Potential Transformation | Expected Outcome |
|---|---|---|
| Photoredox Catalysis | Ring-opening of the cyclopropane | Formation of 1,3-difunctionalized acyclic products. nih.gov |
| Photoredox Catalysis | C-H Acylation of the cyclopropane | Introduction of an acyl group to the cyclopropane ring via a deconstruction-reconstruction strategy. nih.gov |
| Electro-organic Synthesis | Oxidation of the benzylic position | Generation of a benzylic radical for further functionalization. rsc.org |
| Electro-organic Synthesis | Reduction of the nitrile group | Conversion of the nitrile to a primary amine, providing a route to new derivatives. youtube.com |
Development of Continuous Flow Processes for Scalable Synthesis
The transition from laboratory-scale batch synthesis to large-scale industrial production often presents challenges related to safety, efficiency, and scalability. azolifesciences.com Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers solutions to many of these problems and is a promising area for the future synthesis of this compound, especially if it proves to be a valuable intermediate for active pharmaceutical ingredients (APIs). curiaglobal.comnih.gov
Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or fast reactions. chim.it The synthesis of cyclopropane-containing molecules, which can involve reactive intermediates like carbenes or strained-ring precursors, could be made safer and more efficient in a flow system. unica.itrsc.orgwikipedia.org For example, a two-step continuous flow synthesis of cyclopropane aminoketones has been developed, demonstrating the feasibility of multi-step sequences in flow for this class of compounds. unica.itrsc.org
The key advantages of developing a continuous flow process for this compound include:
Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with hazardous reagents or unstable intermediates. curiaglobal.com
Improved Efficiency and Yield: Precise control over reaction conditions often leads to higher selectivity and yields compared to batch processes. chim.it
Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel), rather than by using larger, potentially more hazardous, batch reactors. chim.itacs.org
Integration of Processes: Flow chemistry allows for the "telescoping" of multiple reaction steps, eliminating the need for isolation and purification of intermediates, which saves time and reduces waste. unica.itrsc.org
A future research goal would be to translate the known batch synthesis of this compound into a fully continuous process, from the starting materials to the final purified product. researchgate.netacs.org
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Challenging, requires larger reactors | Straightforward, by extending run time or numbering up. chim.itacs.org |
| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety due to small reaction volumes. curiaglobal.com |
| Heat Transfer | Often inefficient, can lead to hotspots | Excellent, due to high surface-area-to-volume ratio. chim.it |
| Process Control | Less precise | Precise control over temperature, pressure, and residence time. chim.it |
| Productivity | Limited by batch size and cycle time | Potentially higher for large-scale production. acs.org |
Investigation of Novel Reactivity Patterns under Extreme Conditions
Studying chemical reactions under extreme conditions, such as high pressure or high temperature, can reveal novel reactivity patterns that are not accessible under standard laboratory conditions. For this compound, such investigations could lead to the discovery of new synthetic transformations and materials.
The high ring strain of the cyclopropane group (around 110-115 kJ/mol) makes it susceptible to ring-opening reactions. mdpi.com While this reactivity is often triggered by catalysts or activating groups under mild conditions, high pressure could be a tool to promote transformations that are otherwise kinetically unfavorable. researchgate.net For example, cycloaddition reactions are known to be significantly accelerated by high pressure, which could be relevant if the cyclopropane ring were to participate in such a reaction. researchgate.net High pressure could also influence the regioselectivity of ring-opening reactions, potentially leading to products that are not formed under ambient pressure.
High-temperature conditions, on the other hand, could be used to induce thermal rearrangements or fragmentations of the this compound scaffold. The combination of the phenyl, cyclopropyl (B3062369), and nitrile groups could lead to complex and potentially useful transformations upon heating. It is conceivable that under high temperatures, the molecule could undergo rearrangements involving the phenyl group and the cyclopropane ring, or perhaps even elimination of the nitrile group to form novel unsaturated structures.
Exploring the chemistry of this compound under these non-standard conditions represents a frontier of research that could yield fundamental insights into its reactivity and lead to the synthesis of unique molecular architectures.
Design of Advanced Materials Incorporating Phenylcyclopropylacetonitrile Substructures
The distinct structural components of this compound suggest its potential as a building block for advanced materials. The phenyl group can participate in π-π stacking interactions, the nitrile group is a polar moiety capable of hydrogen bonding and coordination with metals, and the cyclopropane ring acts as a rigid, three-dimensional linker.
The incorporation of this substructure into polymers could lead to materials with interesting thermal and mechanical properties. The rigidity of the cyclopropyl unit could enhance the polymer's thermal stability, while the polar nitrile groups could improve intermolecular interactions and, consequently, the material's strength.
In the field of medicinal chemistry, the cyclopropyl ring is a valuable motif because it can improve a drug's metabolic stability, potency, and permeability. acs.org The phenylcyclopropylacetonitrile scaffold could be a starting point for the design of new bioactive molecules where the specific spatial arrangement of the functional groups is crucial for interaction with a biological target.
Furthermore, the nitrile group is a versatile handle for further chemical modifications. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide range of possibilities for creating new derivatives. youtube.comyoutube.com These derivatives could then be used as monomers for polymerization, as ligands for metal-organic frameworks (MOFs), or as components of liquid crystals or other functional materials. Future research in this area would focus on synthesizing polymers and other materials incorporating the this compound unit and evaluating their physical and chemical properties.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Ibuprofen |
| Aspirin |
| Efaproxiral |
| Rimonabant |
| Brivanib alaninate |
| Tezacaftor |
| Risdiplam |
| Nevirapine |
| Vidarabine |
| Edivoxetine |
| Ciprofloxacin |
| Sparfloxacin |
| Pyrethrin I |
| Pyrethrin II |
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for 2-(1-Phenylcyclopropyl)acetonitrile to ensure cyclopropane ring stability?
- Methodological Answer : The synthesis of cyclopropane-containing compounds like this compound requires careful control of reaction conditions to avoid ring-opening. Typical procedures involve cyclopropanation via [2+1] cycloaddition or ring-closing strategies using precursors such as vinyl ethers or enolates. For example, demonstrates the use of phenols and transition metal catalysts to stabilize intermediates during cyclopropane formation. Purification via preparative column chromatography (e.g., silica gel with hexanes/EtOAc gradients) is critical to isolate the product from diastereomeric byproducts .
Q. Which spectroscopic techniques are most effective in confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclopropane ring and nitrile group. The cyclopropane protons typically appear as distinct multiplets in the δ 0.5–2.0 ppm range, while the nitrile carbon resonates near δ 115–120 ppm in ¹³C NMR. Infrared (IR) spectroscopy can validate the C≡N stretch (~2240 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) provides molecular ion verification. Cross-referencing with computational data (e.g., InChI keys from PubChem, as in and ) enhances reliability .
Q. What are the recommended storage conditions for this compound to prevent degradation?
- Methodological Answer : Storage under inert atmospheres (argon or nitrogen) in amber glass vials at room temperature minimizes degradation. Acetonitrile derivatives are hygroscopic and prone to hydrolysis; thus, desiccants like silica gel should be used. recommends dark, dry conditions and avoidance of prolonged exposure to oxygen .
Advanced Research Questions
Q. How can researchers resolve discrepancies in diastereomer ratios obtained during the synthesis of cyclopropyl-containing nitriles?
- Methodological Answer : Diastereomer ratios (e.g., dr 6:1 in ) often arise from steric or electronic effects during cyclopropanation. Optimizing reaction temperature, solvent polarity (e.g., switching from acetonitrile to DMF), or catalyst loading can alter selectivity. Chiral HPLC or supercritical fluid chromatography (SFC) may separate isomers, while kinetic studies (e.g., variable-temperature NMR) can elucidate reaction pathways .
Q. What computational methods predict the reactivity of the cyclopropane ring in this compound under various conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain and bond dissociation energies to predict ring-opening tendencies. Molecular dynamics simulations (as in ) assess solvent effects (e.g., acetonitrile vs. water) on stability. Frontier Molecular Orbital (FMO) analysis identifies sites susceptible to electrophilic/nucleophilic attacks .
Q. How does solvent choice influence the reaction outcomes of this compound in nucleophilic substitutions?
- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) enhance nitrile reactivity by stabilizing transition states without proton interference. highlights acetonitrile’s role in SN2 reactions due to its high dielectric constant (ε = 37.5). Contrastingly, protic solvents may deactivate the nitrile group via hydrogen bonding. Solvent screening via Design of Experiments (DoE) optimizes yield and selectivity .
Q. What strategies mitigate hazards when handling this compound in large-scale reactions?
- Methodological Answer : Adherence to GHS guidelines ( ) is critical. Use fume hoods to avoid inhalation of toxic vapors (H331 hazard). Quench excess reagents (e.g., sodium bicarbonate for acidic byproducts) before disposal. Process Analytical Technology (PAT) tools like in-situ FTIR monitor reaction progress, reducing exposure risks .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound in acidic media?
- Methodological Answer : Contradictions may stem from varying proton concentrations or counterion effects. Systematic stability studies (pH 1–7, 25–60°C) with HPLC monitoring can identify degradation thresholds. Computational pKa predictions (e.g., using ACD/Labs) clarify protonation sites. Cross-validate with literature (e.g., ’s acid pKa data for related nitriles) .
Q. Why do different studies report varying yields for similar synthetic routes to this compound?
- Methodological Answer : Yield discrepancies often result from subtle differences in reagent purity, catalyst aging, or workup protocols. Reproducibility tests using standardized reagents (e.g., freshly distilled acetonitrile, ) and strict moisture control (e.g., Schlenk techniques) are advised. Statistical analysis (e.g., RSD calculations) quantifies variability .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
